Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a benzothiazole core, a piperazine-sulfonyl linkage, and an ethyl carboxylate terminal group. The benzothiazole moiety is substituted with a methyl group at the 6-position, while the carbamoyl and sulfonyl groups bridge the aromatic and piperazine components.
Properties
IUPAC Name |
ethyl 4-[4-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S2/c1-3-37-28(34)31-14-16-32(17-15-31)39(35,36)23-11-7-20(8-12-23)26(33)29-22-9-5-21(6-10-22)27-30-24-13-4-19(2)18-25(24)38-27/h4-13,18H,3,14-17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWDWXOSXRRBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzothiazole Moiety: The benzothiazole moiety is introduced through a nucleophilic substitution reaction where the thiazole ring reacts with a suitable benzothiazole derivative.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes.
Sulfonylation and Carbamoylation: The final steps involve sulfonylation and carbamoylation reactions to introduce the sulfonyl and carbamoyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring, a piperazine ring, and a sulfonyl group, which contribute to its unique properties. The synthesis involves multiple steps:
- Formation of the Thiazole Ring : Typically synthesized via the Hantzsch thiazole synthesis.
- Attachment of the Benzothiazole Moiety : Achieved through nucleophilic substitution reactions.
- Formation of the Piperazine Ring : Involves reacting ethylenediamine with dihaloalkanes.
- Sulfonylation and Carbamoylation : Introduces the sulfonyl and carbamoyl groups.
Medicinal Chemistry
Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been investigated for its potential as:
- Anti-inflammatory Agent : Studies suggest that compounds with thiazole rings exhibit anti-inflammatory properties.
- Antimicrobial Activity : Its structure may contribute to efficacy against various pathogens.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, likely due to interactions with specific molecular targets .
Biological Studies
This compound is utilized in research to explore its effects on various biological pathways. For instance:
- Cell Signaling Pathways : Investigations focus on how it influences pathways related to inflammation and cancer progression.
- Drug Interaction Studies : It serves as a tool compound to study interactions between small molecules and biological macromolecules .
Chemical Biology
In chemical biology, this compound is used to probe:
- Molecular Mechanisms : Understanding how this compound interacts with enzymes or receptors involved in disease processes.
- Therapeutic Potential : Assessing its viability as a lead compound for drug development targeting specific diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds similar to this compound:
- Anticancer Activity : A study found that derivatives of thiazole exhibited potent anticancer effects against various cancer cell lines, suggesting a similar potential for this compound .
- Antimicrobial Properties : Research indicated that thiazole derivatives could effectively inhibit bacterial growth, supporting further investigation into this compound's antimicrobial capabilities .
- Inflammatory Response Modulation : Studies have shown that compounds containing thiazole rings can modulate inflammatory responses, indicating potential therapeutic uses in inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Impacts
| Compound Name | Substituent on Benzothiazole | Piperazine Linkage | Sulfonyl Group | Molecular Weight (g/mol) | Key Hypothesized Impact |
|---|---|---|---|---|---|
| Target Compound (Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate) | 6-methyl | Present | Present | 532.6 | Enhanced lipophilicity and steric bulk; potential for improved membrane permeability. |
| Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | 4-ethoxy-3-methyl | Present | Present | 532.6 | Increased electron-withdrawing effects from ethoxy group; altered binding affinity. |
| Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate | N/A (methylsulfonylphenyl) | Present | Absent | 412.5 | Reduced steric hindrance; potential for enhanced solubility due to hydroxyl group. |
| Ethyl 4-[(4-{[(2E)-6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate | 6-methoxy-3-methyl | Present | Present | 548.6 | Methoxy group may improve hydrogen-bonding capacity; higher polarity. |
Research Findings and Limitations
Structural-Activity Relationships (SAR) :
- Substitution at the benzothiazole 6-position (methyl vs. methoxy/ethoxy) significantly modulates electronic properties and steric bulk, impacting target engagement .
- Piperazine-sulfonyl linkages are critical for maintaining conformational flexibility and solubility .
Gaps in Data: No direct enzymatic or cellular activity data are available for the target compound. Limited pharmacokinetic (e.g., logP, half-life) or toxicity profiles.
Biological Activity
Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a thiazole ring , a piperazine ring , and a sulfonyl group , which contribute to its unique properties. The synthesis typically involves multiple steps, including the formation of the thiazole ring via Hantzsch synthesis, attachment of the benzothiazole moiety through nucleophilic substitution, and final sulfonylation and carbamoylation reactions.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, several thiazole-integrated compounds have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values often comparable to established chemotherapeutics like doxorubicin . this compound is hypothesized to act through mechanisms involving apoptosis induction and inhibition of tumor growth.
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. Studies suggest that the presence of the thiazole moiety enhances the compound's ability to inhibit bacterial growth. The compound's structure may allow it to interact with bacterial enzymes or disrupt cell membrane integrity .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory potential. Similar thiazole-containing compounds have shown efficacy in reducing inflammatory markers in vitro and in vivo, suggesting that this compound may modulate pathways involved in inflammation, such as NF-kB signaling .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in cellular proliferation.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Thiazole derivative | Anticancer | 1.61 µg/mL | |
| Benzothiazole derivative | Antimicrobial | 0.09 µM | |
| Thiazole-based anti-inflammatory agent | Inhibition of TNF-alpha | N/A |
These findings support the notion that structural features like the thiazole ring are critical for enhancing biological activity.
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates validated?
- Methodology : The synthesis typically involves multi-step processes, including: (i) Piperazine ring formation : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core . (ii) Sulfonylation : Introduce the sulfonyl group via coupling with 4-(chlorosulfonyl)benzoyl chloride under anhydrous conditions . (iii) Carbamoyl linkage : Use a carbodiimide-mediated reaction to attach the benzo[d]thiazole moiety .
- Validation : Monitor intermediates via TLC and confirm structures using H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for benzothiazole) and IR (C=O stretch at ~1680 cm) .
Q. How can researchers purify this compound and confirm its structural integrity?
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
- Characterization :
- HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) .
- Mass Spectrometry : Confirm molecular ion peak at m/z corresponding to the molecular formula (e.g., [M+H] calculated for CHNOS) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or β-secretase (BACE1) using Ellman’s assay or fluorogenic substrates .
- Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess IC values .
- SAR analysis : Compare activity of analogs with modified substituents (e.g., methyl vs. fluoro groups on the benzothiazole ring) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Reaction conditions :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours for carbamoyl coupling) .
- Optimize solvent polarity (e.g., DMF for sulfonylation) and temperature (60–80°C for cyclization steps) .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate enzyme inhibition results using surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays .
- Structural analogs : Synthesize and test derivatives lacking the sulfonyl or piperazine groups to isolate pharmacophoric contributions .
- Theoretical frameworks : Apply QSAR models to correlate electronic parameters (e.g., Hammett constants) with activity trends .
Q. What computational strategies predict molecular targets and off-target effects?
- Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB); prioritize targets like AChE (PDB: 4EY7) based on binding affinity (<-8 kcal/mol) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
- Off-target profiling : Employ SwissTargetPrediction to rank potential off-targets (e.g., kinase or GPCR families) .
Q. How to address stability issues during long-term storage?
- Degradation analysis : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to identify breakdown products (e.g., hydrolysis of the ester group) .
- Storage conditions : Store lyophilized powder at -20°C under argon to prevent oxidation .
- Analytical monitoring : Track degradation via C NMR (e.g., loss of carbonyl signal at ~170 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
